molecular formula C12H17NO2 B14769992 N-Ethyl-2-hydroxy-4-isopropylbenzamide

N-Ethyl-2-hydroxy-4-isopropylbenzamide

Cat. No.: B14769992
M. Wt: 207.27 g/mol
InChI Key: UKOYWBDYYYNHHB-UHFFFAOYSA-N
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Description

N-Ethyl-2-hydroxy-4-isopropylbenzamide is a chemical compound belonging to the benzamide class. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxy group, and an isopropyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-hydroxy-4-isopropylbenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and rapid reaction times .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives like this compound often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-hydroxy-4-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens like chlorine (Cl2) for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated benzamides .

Scientific Research Applications

N-Ethyl-2-hydroxy-4-isopropylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N-Ethyl-2-hydroxy-4-isopropylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Ethyl-2-hydroxy-4-isopropylbenzamide include:

  • N-Methyl-2-hydroxy-4-isopropylbenzamide
  • N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide
  • 4-Hydroxy-N-isopropylbenzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, including its potential use as a therapeutic agent and its role in industrial processes .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-ethyl-2-hydroxy-4-propan-2-ylbenzamide

InChI

InChI=1S/C12H17NO2/c1-4-13-12(15)10-6-5-9(8(2)3)7-11(10)14/h5-8,14H,4H2,1-3H3,(H,13,15)

InChI Key

UKOYWBDYYYNHHB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C(C)C)O

Origin of Product

United States

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